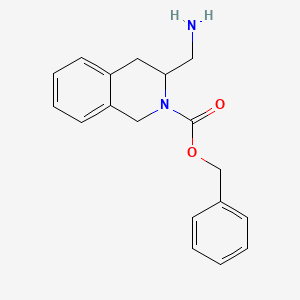

3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline

Description

Properties

IUPAC Name |

benzyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWFSUNQYKZJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155436 | |

| Record name | Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-87-0 | |

| Record name | Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-cbz-1,2,3,4-tetrahydro-isoquinoline and formaldehyde.

Formation of the Aminomethyl Group: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where 2-cbz-1,2,3,4-tetrahydro-isoquinoline reacts with formaldehyde and a secondary amine under acidic conditions.

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Automated Processes: Automation of the synthesis process helps in maintaining reproducibility and efficiency.

Quality Control: Rigorous quality control measures are implemented to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Aminomethyl Group Reactions

-

Deprotection : Conversion to free amine via acidic cleavage (e.g., HCl) or hydrogenation .

-

Alkylation : Reaction with alkyl halides or electrophiles (e.g., p-methoxybenzyl chloride) under microwave-assisted conditions to form bis-alkylated derivatives .

Cbz Group Reactions

-

Deprotection : Hydrogenation (H₂/Pd) or acidic hydrolysis (HCl) removes the Cbz group, exposing the amine for further reactions .

Purification and Industrial Considerations

-

Crystallization : Used to isolate intermediates and final products (e.g., dioxane/water mixtures) .

-

Chromatography : Column chromatography (e.g., silica gel) for high-purity isolation.

-

Scale-Up : Continuous flow systems or batch reactors enhance yield and efficiency in industrial settings.

Biological Activity and Mechanism

The compound’s aminomethyl group enhances binding to biological targets (e.g., enzymes, receptors), potentially modulating pathways. Derivatives show activity in β3-adrenergic receptor stimulation and opioid receptor antagonism . The Cbz group stabilizes the molecule during synthesis but requires deprotection for bioactivity .

Table 3: Biological Relevance

| Feature | Impact on Activity |

|---|---|

| Aminomethyl Group | Facilitates enzyme/receptor binding |

| Cbz Protecting Group | Enables selective functionalization |

Research Findings and Innovations

-

Mitsunobu Protocol : Enables enantiopure synthesis of TIQ-diamines via alcohol-to-ether conversion, avoiding racemization .

-

Microwave-Assisted Synthesis : Achieves high yields in N-alkylation (e.g., p-methoxybenzyl derivatives) .

-

Suzuki Coupling : Constructs biphenyl derivatives early in synthesis, aiding structural diversification .

This compound’s reactivity and synthetic versatility position it as a valuable scaffold in medicinal chemistry, particularly for developing enzyme inhibitors and receptor modulators .

Scientific Research Applications

3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Functional Comparisons

Reactivity Trends :

- The Cbz group in the target compound prevents undesired side reactions at the amine site, contrasting with unprotected analogues like 1-Phenyl-THIQ, which may undergo oxidation .

- Thiophene and oxadiazole substituents enhance electron delocalization, altering reactivity in electrophilic substitutions compared to aminomethyl groups .

Biological Activity

3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline is a compound within the isoquinoline alkaloid family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids, including tetrahydroisoquinolines (THIQ), are known for their pharmacological significance. They exhibit a wide range of biological activities, such as antimicrobial, analgesic, and neuroprotective effects. The structural diversity of these compounds allows for varied interactions with biological targets, making them important in medicinal chemistry.

The biological activity of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems and exhibit neuroprotective properties by influencing dopaminergic pathways. Specifically:

- Dopamine Receptor Interaction : The compound has shown potential in blocking dopamine D2 receptors, which are crucial in regulating mood and movement. This activity suggests its application in treating disorders such as schizophrenia and Parkinson's disease .

- Enzyme Modulation : It may inhibit enzymes involved in metabolic pathways of pathogens, thus exhibiting antimicrobial properties .

Biological Activities

The biological activities of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline can be summarized as follows:

Research Findings and Case Studies

Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:

- Neuroprotective Effects : A study demonstrated that certain THIQ derivatives protected hippocampal neurons from degeneration induced by NMDA receptor overactivation. The protective mechanism was linked to the modulation of calcium influx and oxidative stress reduction .

- Antimicrobial Activity : Research indicated that 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline exhibited significant antibacterial activity against Gram-positive bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis .

- Dopamine Receptor Studies : A series of experiments showed that THIQ derivatives could effectively block dopamine D2 receptors with minimal side effects. This property is particularly relevant for developing treatments for conditions like schizophrenia .

Q & A

Q. How can researchers troubleshoot failed attempts at synthesizing α-aminophosphonic acid derivatives of tetrahydroisoquinoline?

- Stepwise Analysis:

Confirm the formation of isoquinolinium salts via H NMR (downfield shifts at δ 9–10 ppm).

Verify phosphite ester reactivity using P NMR to detect phosphonate intermediates .

Adjust reaction stoichiometry (1.2–1.5 equiv. phosphite ester) to ensure complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.